![molecular formula C25H21FN2O4 B2665219 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol CAS No. 850801-12-6](/img/structure/B2665219.png)
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol
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Description
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol, also known as Daporinad, is a small molecule inhibitor that targets nicotinamide adenine dinucleotide (NAD+) dependent enzymes. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Antifungal Applications
The compound and its derivatives have shown potential in the development of antifungal agents. Research on related pyrimidine derivatives highlighted their effectiveness against specific types of fungi, such as Aspergillus terreus and Aspergillus niger. These findings suggest that compounds with similar structures could be synthesized and investigated for their antifungal properties, providing a basis for new antifungal therapies (Jafar et al., 2017).
Antibacterial Applications
Additionally, certain diamino-benzylpyrimidine derivatives have demonstrated high in vitro antibacterial activity against anaerobic organisms, including Bacteroides species and Fusobacterium. This suggests the potential for developing new antibacterial agents from pyrimidine derivatives, especially those that are more effective against drug-resistant bacterial strains (Roth et al., 1989).
Antioxidant and Anti-corrosion Applications
Research on Schiff base derivatives related to this compound has highlighted their significant antioxidant properties and potential in anti-corrosion applications. These findings underscore the versatility of pyrimidine and phenol derivatives in various scientific applications beyond pharmaceuticals, including materials science for the protection of metals from corrosion (Satpati et al., 2020).
Aldose Reductase Inhibition
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, with structural similarities to the compound , have shown significant activity as aldose reductase inhibitors. These inhibitors have potential applications in the treatment of complications related to diabetes, demonstrating the therapeutic potential of pyrimidine derivatives in metabolic disorders (La Motta et al., 2007).
Potential Applications in Cancer Treatment
Synthetic phenoxypyrimidine urea derivatives related to this compound have been explored for their antiproliferative effects against non-small cell lung cancer cells, indicating potential applications in cancer therapy. These compounds can induce apoptosis through both caspase-dependent and independent pathways, as well as cytoprotective autophagy, suggesting a multifaceted approach to cancer treatment (Gil et al., 2021).
properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c1-30-23-10-7-16(11-24(23)31-2)20-13-27-15-28-25(20)19-9-8-18(12-22(19)29)32-14-17-5-3-4-6-21(17)26/h3-13,15,29H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIFQJUMMQVZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol |
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